molecular formula C9H7N3O3 B11897933 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde

Cat. No.: B11897933
M. Wt: 205.17 g/mol
InChI Key: KMSDSDJYNLGQOT-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 1-methylindazole followed by formylation. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The formylation step can be achieved using Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the 3-position of the indazole ring .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Major products formed from these reactions include 1-methyl-5-amino-1H-indazole-3-carbaldehyde (from reduction) and 1-methyl-5-nitro-1H-indazole-3-carboxylic acid (from oxidation).

Scientific Research Applications

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-5-nitro-1H-indazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects or cytotoxicity .

Comparison with Similar Compounds

1-Methyl-5-nitro-1H-indazole-3-carbaldehyde can be compared with other indazole derivatives, such as:

These comparisons highlight the unique properties of this compound, particularly its combination of functional groups that enable diverse chemical transformations and applications.

Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

1-methyl-5-nitroindazole-3-carbaldehyde

InChI

InChI=1S/C9H7N3O3/c1-11-9-3-2-6(12(14)15)4-7(9)8(5-13)10-11/h2-5H,1H3

InChI Key

KMSDSDJYNLGQOT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C=O

Origin of Product

United States

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